molecular formula C11H10O3 B8700331 Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Cat. No. B8700331
M. Wt: 190.19 g/mol
InChI Key: XROXXXTWGDTQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C11H10O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2H2,1H3

InChI Key

XROXXXTWGDTQHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-iodophenol (22.3 g) in dimethylformamide (200 ml) were added 19.5 ml of ethyl propiolate and 14.8 g of copper (I) oxide, and the reaction solution was stirred at 110° C. for 15 hours. The reaction solution was cooled and then filtered through Celite, and the filtrate was vacuum-concentrated. The residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (4:1)), followed by recrystallization of the purified residue with hexane/ethyl acetate to afford the title compound as a white solid.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One

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